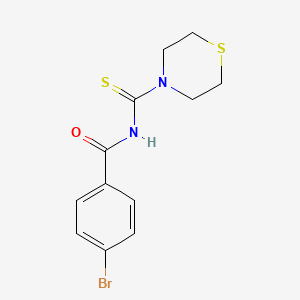
4-bromo-N-(thiomorpholin-4-ylcarbonothioyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-N~1~-(1,4-THIAZINAN-4-YLCARBOTHIOYL)BENZAMIDE is a complex organic compound that features a bromine atom, a thiazinane ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N~1~-(1,4-THIAZINAN-4-YLCARBOTHIOYL)BENZAMIDE typically involves the reaction of 4-bromobenzoic acid with thiourea derivatives under specific conditions. One efficient method described involves the use of an electrogenerated base in acetonitrile, which promotes the conversion of N,N′-disubstituted thioureas and acryloyl chloride into imino-1,3-thiazinan-4-one derivatives . This process is characterized by high yield and current efficiency.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the principles of organic electrochemistry and the use of strong basic species generated through electrolysis of organic aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and acetonitrile are applicable .
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N~1~-(1,4-THIAZINAN-4-YLCARBOTHIOYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazinane ring to its corresponding thiol or thioether derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-BROMO-N~1~-(1,4-THIAZINAN-4-YLCARBOTHIOYL)BENZAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-BROMO-N~1~-(1,4-THIAZINAN-4-YLCARBOTHIOYL)BENZAMIDE involves its interaction with molecular targets such as G-protein coupled receptors and enzymes like human 11 beta-hydroxysteroid dehydrogenase type 1 (11 βHSD1) . Molecular docking studies have shown that the compound binds to these targets, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazinane derivatives and benzamide compounds, such as:
Imino-1,3-thiazinan-4-one derivatives: These compounds share the thiazinane ring structure and have similar biological activities.
Quinoline/thiazinan-4-one hybrids: These hybrids combine the thiazinane ring with a quinoline scaffold, showing potential antibacterial activity.
Uniqueness
4-BROMO-N~1~-(1,4-THIAZINAN-4-YLCARBOTHIOYL)BENZAMIDE is unique due to its specific combination of a bromine atom, thiazinane ring, and benzamide group, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C12H13BrN2OS2 |
|---|---|
Molecular Weight |
345.3 g/mol |
IUPAC Name |
4-bromo-N-(thiomorpholine-4-carbothioyl)benzamide |
InChI |
InChI=1S/C12H13BrN2OS2/c13-10-3-1-9(2-4-10)11(16)14-12(17)15-5-7-18-8-6-15/h1-4H,5-8H2,(H,14,16,17) |
InChI Key |
JPUDLNNULCTYMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C(=S)NC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


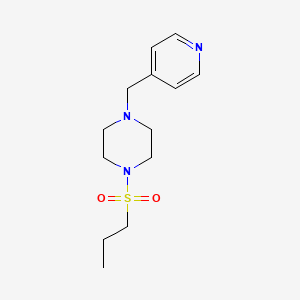
![[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 6-(3-fluorophenyl)-3-(2-pyrazinyl)-](/img/structure/B10877993.png)
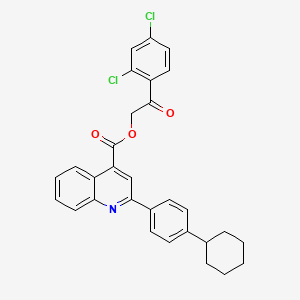
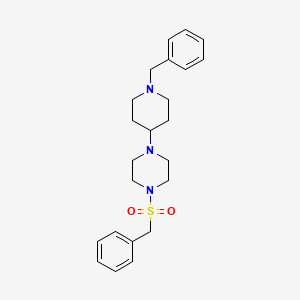
![N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}pyridine-4-carbohydrazide](/img/structure/B10878018.png)
![N'-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanehydrazide](/img/structure/B10878019.png)
![4-benzyl-11-(4-iodophenyl)-3,5,7-trimethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B10878020.png)
![3-({4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methyl)-1H-indole](/img/structure/B10878025.png)
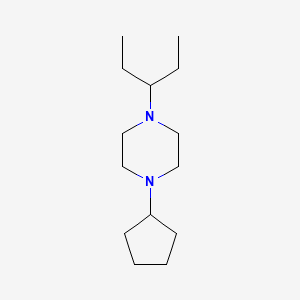
![N-(2,3-dihydro-1H-inden-2-yl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10878037.png)
![(5Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B10878046.png)
![(3-Chlorophenyl)[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]methanone](/img/structure/B10878052.png)
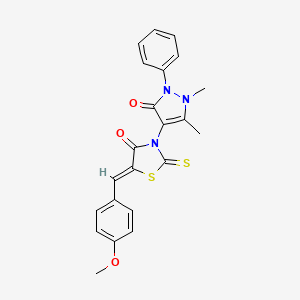
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(1,3-benzothiazol-2-yl)acetamide](/img/structure/B10878056.png)
